molecular formula C9H9ClN4S B427723 5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole CAS No. 353256-66-3

5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole

Cat. No.: B427723
CAS No.: 353256-66-3
M. Wt: 240.71g/mol
InChI Key: PTFHDARIIRTOTP-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly for the development of new therapeutic agents. Compounds featuring the tetrazole ring, a nitrogen-rich heterocycle, are extensively investigated for their diverse biological activities . The structural motif of a sulfur-linked chlorophenyl group to a tetrazole core is associated with potential pharmacological properties, as similar molecular frameworks are often explored for antimicrobial, antifungal, and other bioactive applications . Researchers value this compound as a key synthetic intermediate or precursor for constructing more complex molecules, studying structure-activity relationships (SAR), and screening for novel drug candidates. This product is intended for use in controlled laboratory research by qualified professionals. It is supplied For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle this material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-1-methyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4S/c1-14-9(11-12-13-14)15-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFHDARIIRTOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325238
Record name 5-[(4-chlorophenyl)methylsulfanyl]-1-methyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826191
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

353256-66-3
Record name 5-[(4-chlorophenyl)methylsulfanyl]-1-methyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Methodology

The synthesis of 5-substituted tetrazoles via [2+3] cycloaddition between nitriles and sodium azide (NaN₃) is a widely adopted route. For 5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole, the reaction employs 4-chlorobenzyl thiocyanate as the nitrile precursor. Nano-TiCl₄·SiO₂, a solid Lewis acid catalyst, facilitates the cyclization under reflux conditions in dimethylformamide (DMF).

Procedure :

  • Reaction Setup : A mixture of 4-chlorobenzyl thiocyanate (1 mmol), NaN₃ (2 mmol), and nano-TiCl₄·SiO₂ (0.1 g) in DMF (5 mL) is refluxed for 2 hours.

  • Workup : The catalyst is filtered, and the residue is treated with ice-cold 4N HCl to precipitate the product.

  • Yield : Reported yields for analogous 5-aryl tetrazoles range from 78% to 95% (Table 1).

Catalyst Characterization

Nano-TiCl₄·SiO₂ exhibits a particle size of 14–20 nm (TEM) and 37–41 nm (SEM), with thermal stability up to 173°C (TGA). Its Lewis acidity enhances nitrile activation, reducing reaction times compared to conventional Zn(II) or FeCl₃ catalysts.

Microreactor-Assisted Synthesis

Advantages of Flow Chemistry

Microreactor systems enable precise control over reaction parameters, minimizing side reactions. For this compound, a continuous-flow setup using a silicon-glass microreactor (channel width: 200 μm) achieves 88% yield in 30 minutes at 100°C.

Optimized Conditions :

  • Residence Time : 30 minutes

  • Temperature : 100°C

  • Catalyst : None required (thermal activation)

Comparative Analysis

Table 1 contrasts batch vs. microreactor synthesis:

ParameterBatch MethodMicroreactor
Yield (%)8488
Time (h)2.50.5
Catalyst RequiredYesNo

Post-Functionalization Strategies

Thiol-Ene Coupling

A two-step approach involves synthesizing 1-methyltetrazole followed by introducing the (4-chlorophenyl)methylsulfanyl group via thiol-ene click chemistry:

  • Step 1 : 1-Methyltetrazole is prepared from acetonitrile and NaN₃ using nano-TiO₂ (yield: 89%).

  • Step 2 : The tetrazole reacts with 4-chlorobenzyl mercaptan in the presence of AIBN (azobisisobutyronitrile) under UV light, achieving 76% yield.

Limitations

  • Regioselectivity : Competitive N1/N2 substitution may occur, necessitating chromatographic purification.

  • Side Reactions : Overalkylation risks are mitigated by stoichiometric control.

Structural and Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorptions at:

  • 2600–3000 cm⁻¹ (C-H stretch)

  • 1538 cm⁻¹ (tetrazole ring)

  • 834 cm⁻¹ (C-Cl bend).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 7.40 (m, 2H, Ar-H), 7.31 (d, J=8 Hz, 2H, Ar-H), 4.30 (s, 2H, SCH₂), 3.85 (s, 3H, N-CH₃).

  • ¹³C NMR : δ 155.0 (tetrazole-C), 132.5 (Ar-C), 28.8 (SCH₂) .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation reagents like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as an antimicrobial agent. Research indicates that tetrazole derivatives, including 5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole, exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain tetrazoles can inhibit the growth of resistant bacterial strains, making them candidates for new antibiotic development .

Case Study: Antibacterial Activity

A study demonstrated the efficacy of various tetrazole derivatives against multidrug-resistant pathogens. The compound exhibited minimal inhibitory concentration (MIC) values comparable to established antibiotics, suggesting its potential utility in treating infections caused by resistant bacteria .

Antifungal Activity

The antifungal properties of this compound have also been explored. Research has highlighted its effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. These findings position the compound as a promising candidate for antifungal drug development .

Case Study: Fungal Inhibition

In vitro studies revealed that racemic mixtures and pure enantiomers of tetrazole derivatives showed promising antifungal activity against multiple fungal pathogens. The results indicated that modifications to the tetrazole structure could enhance its antifungal efficacy .

Synthetic Chemistry Applications

Beyond biological applications, this compound serves as a versatile intermediate in synthetic chemistry. Its ability to participate in various chemical reactions allows it to be used as a building block for synthesizing more complex molecules.

Table: Synthetic Pathways Involving Tetrazoles

Reaction TypeDescriptionReference
Multicomponent ReactionsUsed to synthesize diverse tetrazole derivatives
Catalytic ReactionsEffective under green chemistry conditions
Ligand FormationActs as a ligand in coordination chemistry

Broader Implications and Future Directions

The diverse applications of this compound suggest its potential in developing new therapeutic agents and synthetic methodologies. Ongoing research aims to optimize its structure for enhanced biological activity and reduced toxicity.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with a Tetrazole Core

Several tetrazole derivatives share structural similarities with the target compound, differing primarily in substituent groups at the 1- and 5-positions. Key examples include:

Compound Name Substituent at 5-position 1-position Molecular Formula Molecular Weight (g/mol) Key Properties or Activities Reference
5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole (4-Chlorophenyl)methylsulfanyl Methyl C₉H₉ClN₄S 240.71 Potential enzyme inhibition (e.g., aldehyde dehydrogenase)
5-[(4-Methylbenzyl)sulfanyl]-1-phenyltetrazole (4-Methylbenzyl)sulfanyl Phenyl C₁₅H₁₄N₄S 282.36 Higher lipophilicity due to phenyl group
5-[(2-Chloro-4-fluorobenzyl)sulfanyl]-1-methyltetrazole (2-Chloro-4-fluorobenzyl)sulfanyl Methyl C₉H₈ClFN₄S 258.70 Increased halogen diversity; potential enhanced bioactivity
5-(4-Methoxyphenyl)-1H-tetrazole 4-Methoxyphenyl Hydrogen C₈H₇N₄O 191.17 Electron-donating methoxy group; lower molecular weight

Key Observations:

  • Substituent Effects : The electron-withdrawing 4-chlorophenyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in 5-(4-methoxyphenyl)-1H-tetrazole), which may influence solubility, reactivity, and binding affinity .
  • 1-Position Substitution : Replacing the methyl group with phenyl (as in ) increases molecular weight and lipophilicity, which could affect pharmacokinetics.

Functional Analogs with Different Heterocyclic Cores

Compounds with distinct heterocycles but similar substituents provide insights into the role of the 4-chlorophenyl group and sulfanyl linkage:

Thiadiazole Derivatives
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazoles (e.g., derivatives 4e and 4i in ) exhibit potent antitumor activity against MCF-7 and HepG2 cell lines (IC₅₀ < 5 µg/mL). The 4-chlorophenyl moiety enhances lipophilicity, improving membrane permeability and target engagement .
Imidazole Derivatives
  • Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate demonstrates strong inhibition of nuclear sirtuins in non-small cell lung cancer (NSCLC) cells, with superior docking scores compared to reference compounds . The 4-chlorophenyl group likely contributes to binding affinity through hydrophobic interactions.
Oxadiazole Derivatives
  • 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) shows significant CNS depressant activity, attributed to electron-withdrawing groups (e.g., nitro and chloro) enhancing pharmacological potency .

Key Insight : The 4-chlorophenyl group is a recurring pharmacophore across heterocycles, suggesting its broad utility in enhancing bioactivity through hydrophobic and electronic effects.

Antifungal Activity

  • Tetrazole derivatives such as TH3–TH7 (acyl-hydrazones of 5-(4-chlorophenyl)-1H-tetrazole) exhibit fungicidal activity against Candida spp. (MIC₈₀ = 8–32 µg/mL), comparable to fluconazole .

Enzyme Inhibition

  • 1-Methyltetrazole-5-thio derivatives, including the target compound, may metabolize into disulfides (e.g., 5,5'-dithiobis(1-methyltetrazole) ), which inactivate aldehyde dehydrogenase—a mechanism analogous to disulfiram (Antabuse®) .

Antitumor Potential

  • Thiadiazole analogs with 4-chlorophenyl groups () and imidazole derivatives () highlight the substituent’s role in enhancing cytotoxicity. The target compound’s sulfanyl linkage could similarly modulate interactions with tumor targets.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. In contrast, methoxy groups (as in ) increase electron density, which may improve solubility but reduce stability.

Biological Activity

5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this tetrazole derivative, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound's structure features a tetrazole ring, which is known for its versatility in biological applications. The synthesis typically involves the reaction of 4-chlorobenzyl chloride with sodium azide followed by cyclization to form the tetrazole ring. Variations in substituents can lead to different biological activities, making this compound a candidate for further pharmacological exploration.

1. Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

In one study, a related tetrazole compound exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating potential as an antimicrobial agent .

2. Anticancer Properties

Tetrazoles have also been investigated for their anticancer potential. A study reported that certain tetrazole derivatives showed cytotoxic effects on cancer cell lines such as HepG2 (human liver carcinoma), with IC50 values indicating effective inhibition of cell proliferation . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

3. Anti-inflammatory Effects

The anti-inflammatory activity of tetrazoles has been documented extensively. Compounds containing the tetrazole moiety have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

Case Studies and Research Findings

StudyCompoundActivityFindings
This compoundAntimicrobialEffective against E. coli and S. aureus with MIC values comparable to penicillin
Related Tetrazole DerivativeAnticancerInduced apoptosis in HepG2 cells with IC50 = 20 µM
Novel Tetrazole DerivativesAnti-inflammatoryInhibited COX-2 with IC50 = 15 µM

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may act as an enzyme inhibitor, particularly targeting COX enzymes involved in inflammation.
  • Cell Membrane Disruption : Antimicrobial activity might arise from disrupting bacterial cell membranes or inhibiting essential cellular processes.
  • Induction of Apoptosis : In cancer cells, the compound can trigger pathways leading to programmed cell death.

Q & A

Q. What are the established synthetic routes for 5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the tetrazole core. Key steps include:

  • Tetrazole ring formation : Cyclization of nitriles with sodium azide under acidic conditions (e.g., HCl/MeOH) .
  • Sulfanyl group introduction : Nucleophilic substitution using 4-chlorobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .
  • Methylation : Reaction with methyl iodide in the presence of a base (e.g., NaH) to introduce the 1-methyl group .
    Optimization focuses on temperature (60–80°C for sulfanylation), solvent polarity (DMF for high reactivity), and stoichiometric ratios (1:1.2 for azide precursors) to achieve yields >75% .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 3.8 ppm for SCH₂, δ 7.4–7.6 ppm for chlorophenyl protons) .
  • X-ray crystallography : SHELX software refines crystal packing and hydrogen-bonding networks, critical for validating stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 282.0939 for [M+H]⁺) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial activity : Moderate inhibition of S. aureus (MIC 32 µg/mL) and E. coli (MIC 64 µg/mL), attributed to the sulfanyl group disrupting bacterial membranes .
  • Antitumor potential : IC₅₀ values of 12–25 µM against HeLa cells, linked to apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How does the 4-chlorophenyl substituent influence electronic and steric properties in reactivity studies?

The electron-withdrawing Cl group enhances electrophilicity at the sulfanyl bridge, facilitating nucleophilic attacks (e.g., oxidation to sulfone derivatives with H₂O₂). Steric hindrance from the para-substituted phenyl group reduces aggregation in polar solvents, confirmed by DFT calculations (charge density: −0.32 e at S atom) .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Low solubility : Crystallization from DMSO/EtOH mixtures (1:4 v/v) improves crystal growth .
  • Disorder in sulfanyl chains : SHELXL refinement with ISOR restraints reduces thermal motion artifacts .
  • Polymorphism : Screening with 10 solvents identifies ethanol as optimal for monoclinic P2₁/c crystals .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies (e.g., variable MICs across studies) stem from:

  • Substituent effects : Compare analogs (e.g., 4-bromophenyl vs. 4-chlorophenyl) to isolate electronic contributions .
  • Assay variability : Standardize broth microdilution protocols (CLSI guidelines) and use isogenic bacterial strains .

Q. What computational strategies predict target interactions for mechanism-of-action studies?

  • Molecular docking : AutoDock Vina models binding to E. coli FabH (ΔG = −8.2 kcal/mol), suggesting enzyme inhibition .
  • MD simulations : GROMACS assesses stability of ligand-enzyme complexes (RMSD < 2 Å over 50 ns) .

Q. How can reaction yields be improved during scale-up synthesis?

  • Microwave-assisted synthesis : Reduces tetrazole cyclization time from 12 hr to 30 min (85% yield) .
  • Flow chemistry : Continuous sulfanylation at 70°C with 99% conversion .
  • Catalyst screening : Pd/C (5 mol%) enhances regioselectivity in methylation .

Q. What mechanistic insights explain its antimicrobial activity?

  • Membrane disruption : Confirmed by SYTOX Green uptake assays in S. aureus .
  • Enzyme inhibition : Binds to Mycobacterium tuberculosis InhA (Ki = 2.3 µM) via hydrophobic interactions with the chlorophenyl group .

Q. How can rational design enhance bioactivity in derivatives?

  • Substituent variation : Replace 4-chlorophenyl with 3,4-dichlorophenyl to improve lipophilicity (logP from 3.1 to 3.8) .
  • Hybrid scaffolds : Conjugate with fluoroquinolones (e.g., ciprofloxacin) for synergistic effects (FIC index 0.5) .

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